1-(3,4,5-TRIFLUOROPHENYL)PROPAN-2-OL
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Overview
Description
1-(3,4,5-TRIFLUOROPHENYL)PROPAN-2-OL is an organic compound characterized by the presence of three fluorine atoms attached to a phenyl ring and a hydroxyl group attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4,5-TRIFLUOROPHENYL)PROPAN-2-OL can be synthesized through several methods. One common approach involves the reaction of 3,4,5-trifluorobenzaldehyde with a suitable reducing agent to form the corresponding alcohol. This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,5-TRIFLUOROPHENYL)PROPAN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3,4,5-trifluoroacetophenone .
Scientific Research Applications
1-(3,4,5-TRIFLUOROPHENYL)PROPAN-2-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4,5-TRIFLUOROPHENYL)PROPAN-2-OL involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong interactions with biological molecules. This compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
3,4,5-Trifluorophenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
3,4,5-Trifluorobenzyl alcohol: Another fluorinated alcohol with similar properties.
Uniqueness: 1-(3,4,5-TRIFLUOROPHENYL)PROPAN-2-OL is unique due to its specific substitution pattern on the phenyl ring and the presence of a hydroxyl group on the propanol chain. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(3,4,5-trifluorophenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-5(13)2-6-3-7(10)9(12)8(11)4-6/h3-5,13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCJHEAWKASJBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1)F)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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